1-tert-butyl 3-methyl (3R,6S)-rel-6-methylpiperidine-1,3-dicarboxylate
Overview
Description
Scientific Research Applications
Environmental Fate and Degradation
Studies have focused on the environmental occurrence, fate, and degradation of synthetic phenolic antioxidants (SPAs), compounds structurally related to the tert-butyl and methyl-substituted piperidines. These compounds, including those with tert-butyl groups, have been detected in various environmental matrices and are known for their persistence and potential toxicological impacts. Research emphasizes the need for understanding the environmental behaviors of these compounds and developing new SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).
Biodegradation and Bioremediation
Investigations into the microbial degradation of ether-containing compounds like methyl tert-butyl ether (MTBE) shed light on the biodegradation pathways relevant to similar structures. These studies reveal that certain microorganisms can utilize these compounds as carbon sources under aerobic conditions, with implications for bioremediation efforts. This research underlines the significance of identifying microbial species capable of degrading such compounds and optimizing conditions for bioremediation (Schmidt et al., 2004).
Synthesis and Industrial Applications
Research on the synthesis routes and applications of related compounds, including ethers and esters with tert-butyl and methyl groups, has identified potential industrial applications. These include the use as fuel additives, where the study of their synthesis, degradation, and environmental impact is crucial for developing safer and more efficient alternatives. The synthesis of these compounds involves various steps, including catalysis, which can be optimized for higher yield and lower environmental footprint (Mi, 2015).
Catalysis and Chemical Reactions
The role of tert-butyl and methyl-substituted compounds in catalytic processes, especially in the synthesis of chiral compounds, is a critical area of research. These studies explore the mechanisms and efficiencies of catalytic reactions involving similar structures, providing insights into developing more effective and selective catalytic processes. The research contributes to the broader field of asymmetric synthesis and catalysis, with implications for pharmaceuticals, agrochemicals, and other fine chemicals industries (Pellissier, 2011).
Properties
IUPAC Name |
1-O-tert-butyl 3-O-methyl (3R,6S)-6-methylpiperidine-1,3-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-9-6-7-10(11(15)17-5)8-14(9)12(16)18-13(2,3)4/h9-10H,6-8H2,1-5H3/t9-,10+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDRXORRYMWSTTC-VHSXEESVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CN1C(=O)OC(C)(C)C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@H](CN1C(=O)OC(C)(C)C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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